

Distinguishing Avibactam from its Benzyloxy Intermediate by Mass Spectrometry: A Comparative Guide

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Compound of Interest

Compound Name: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

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In the synthesis of the novel β -lactamase inhibitor Avibactam, a key synthetic precursor is its benzyloxy intermediate, **(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide**. Rigorous analytical characterization is crucial to ensure the purity of the final active pharmaceutical ingredient. Mass spectrometry is a powerful tool for differentiating Avibactam from this intermediate, primarily due to their significant difference in molecular weight and distinct fragmentation patterns. This guide provides a detailed comparison, experimental protocol, and visual representation of their mass spectrometric differentiation.

Key Distinguishing Features

The most direct method to distinguish Avibactam from its benzyloxy intermediate by mass spectrometry is by observing their molecular ion peaks. The benzyloxy intermediate possesses a significantly higher molecular weight due to the presence of the benzyl protecting group.

Feature	Avibactam	Benzyloxy Intermediate
Molecular Formula	C ₇ H ₁₁ N ₃ O ₆ S	C ₁₄ H ₁₇ N ₃ O ₃
Molecular Weight	265.24 g/mol	275.30 g/mol
[M+H] ⁺ (m/z)	266.0443[1]	276.1343
[M-H] ⁻ (m/z)	264.0295[1]	274.1197
Characteristic Fragmentation	Loss of SO ₃ (-80 Da), decarboxylation (-44 Da)	Loss of benzyl group (-91 Da), loss of tropylium ion (-91 Da)

Experimental Protocol

This protocol outlines a general method for the differentiation of Avibactam and its benzyloxy intermediate using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

- Prepare standard solutions of Avibactam and its benzyloxy intermediate in a suitable solvent such as a mixture of water and acetonitrile (1:1 v/v) at a concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Conditions:

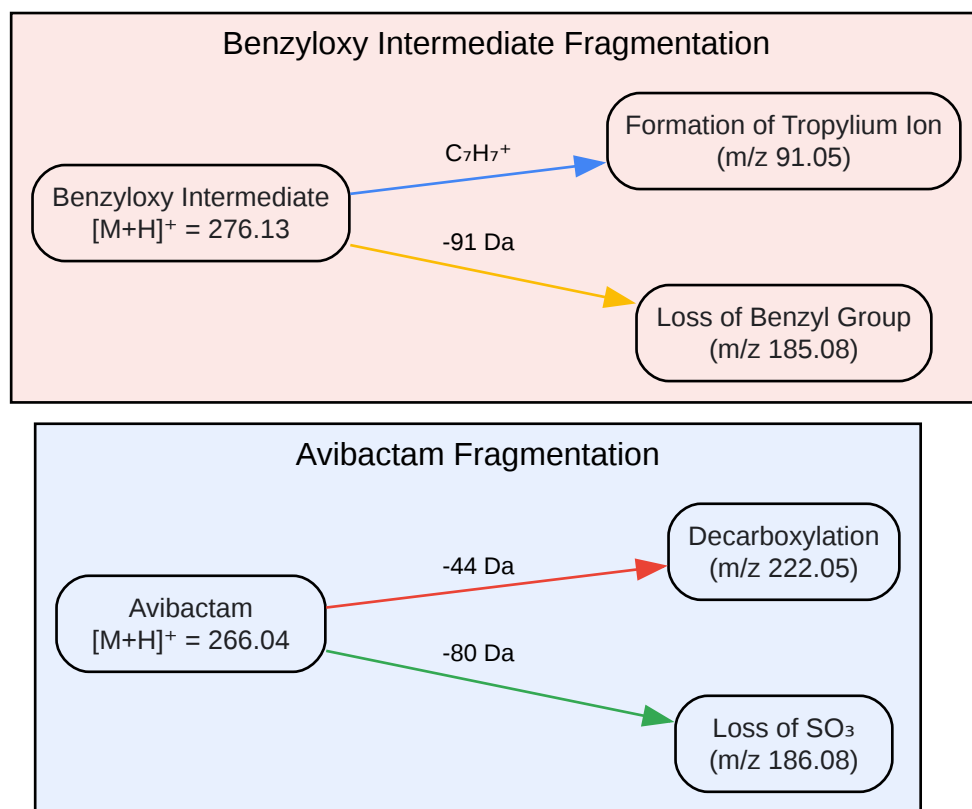
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive and Negative ion modes.
- Scan Range: m/z 100-400.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) can be used to induce fragmentation and observe characteristic product ions.

Fragmentation Pathways

The structural differences between Avibactam and its benzyloxy intermediate lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, providing unequivocal identification.

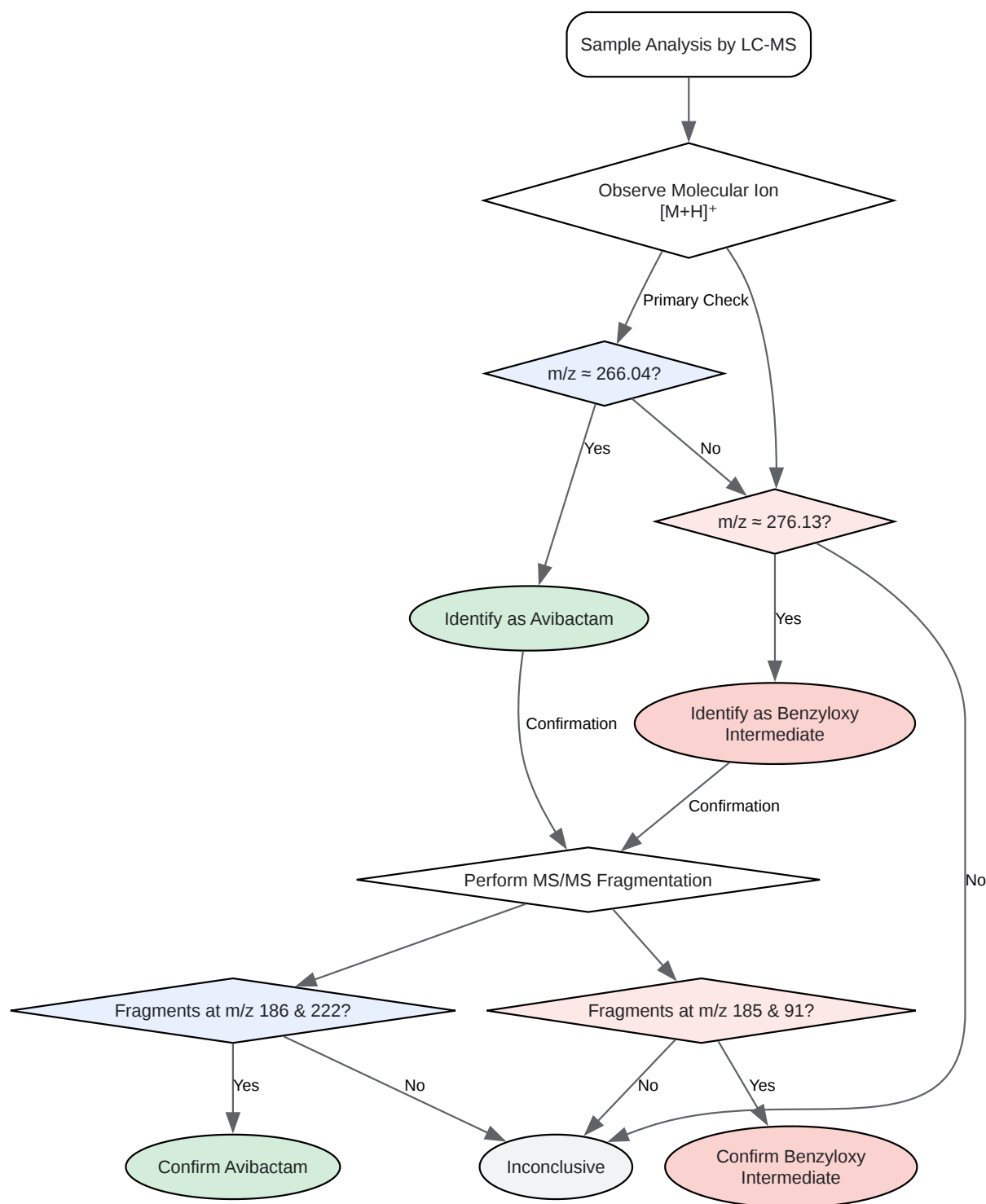


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Caption: Fragmentation pathways of Avibactam and its benzyloxy intermediate.

Logical Workflow for Differentiation

The process of distinguishing between Avibactam and its benzyloxy intermediate using mass spectrometry follows a logical workflow.



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Caption: Workflow for mass spectrometric differentiation.

In conclusion, the significant mass difference and unique fragmentation patterns allow for the clear and confident differentiation of Avibactam from its benzyloxy intermediate by mass spectrometry. This analytical distinction is fundamental for ensuring the quality and purity of Avibactam during its synthesis and formulation.

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References

- 1. Interaction of Avibactam with Class B Metallo- β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
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